N-(sec-butyl)-3-iodo-4-methylbenzamide
説明
N-(sec-butyl)-3-iodo-4-methylbenzamide, also known as SIB-1553A, is a selective agonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1998 by scientists at Pfizer Inc. as part of their efforts to develop new medications for the treatment of obesity and related metabolic disorders. Since then, SIB-1553A has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and addiction.
作用機序
N-(sec-butyl)-3-iodo-4-methylbenzamide acts as a selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-(sec-butyl)-3-iodo-4-methylbenzamide leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-iodo-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the release of several hormones, including insulin, glucagon, and leptin, which are involved in the regulation of metabolism and energy balance.
実験室実験の利点と制限
One of the main advantages of N-(sec-butyl)-3-iodo-4-methylbenzamide is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid agonists. However, one limitation is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-(sec-butyl)-3-iodo-4-methylbenzamide. One area of interest is its potential as a treatment for addiction, particularly to opioids and other drugs of abuse. Another potential area of research is its role in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and related metabolic disorders. Finally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of N-(sec-butyl)-3-iodo-4-methylbenzamide, which could have implications for the treatment of neurological disorders such as stroke and traumatic brain injury.
科学的研究の応用
N-(sec-butyl)-3-iodo-4-methylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One of the main areas of research has been its role in pain management. Studies have shown that N-(sec-butyl)-3-iodo-4-methylbenzamide can reduce pain sensitivity in animal models of neuropathic and inflammatory pain. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
N-butan-2-yl-3-iodo-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-9(3)14-12(15)10-6-5-8(2)11(13)7-10/h5-7,9H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBXABWMCRBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。